4-(Trifluoromethyl)phthalic acid

Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Select 4-(Trifluoromethyl)phthalic acid for unique MOF topology control and enhanced polymer thermal/chemical resistance via strong -CF3 group (Hammett σₚ ~0.54). For research applications requiring specific framework geometries or robust condensation polymers. Purchase high-purity material for reproducible synthesis.

Molecular Formula C9H5F3O4
Molecular Weight 234.13 g/mol
CAS No. 835-58-5
Cat. No. B1297660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phthalic acid
CAS835-58-5
Molecular FormulaC9H5F3O4
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O
InChIInChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyVNLYHYHJIXGBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phthalic acid (CAS 835-58-5): Fluorinated Dicarboxylic Acid for Advanced Material Synthesis


4-(Trifluoromethyl)phthalic acid (CAS 835-58-5), also known as 4-trifluoromethylphthalic acid, is a fluorinated aromatic dicarboxylic acid characterized by a trifluoromethyl (-CF₃) substituent on the phthalic acid backbone [1]. With a molecular formula of C₉H₅F₃O₄ and a molecular weight of 234.13 g/mol, this compound serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and pharmaceutical intermediates . The strong electron-withdrawing nature of the -CF₃ group imparts distinct physicochemical properties to derivatives, making it a specialized monomer where fluorination-driven performance differentiation is critical [2].

Why 4-(Trifluoromethyl)phthalic acid Cannot Be Replaced with Unsubstituted or Perfluorinated Phthalic Acids


Substitution of 4-(trifluoromethyl)phthalic acid with unsubstituted phthalic acid or tetrafluorophthalic acid fundamentally alters the electronic environment and coordination geometry of resulting materials. The single -CF₃ substituent provides a distinct steric and electronic profile compared to both non-fluorinated and perfluorinated analogs, leading to divergent framework topologies in MOFs and altered polymer properties [1]. While alternative fluorinated dicarboxylic acids such as 3-(trifluoromethyl)benzoic acid or pentafluorophenol exist as potential substitutes, they lack the dual carboxylic acid functionality required for condensation polymerization and coordination network formation . Generic substitution without empirical validation risks compromising target material properties, as demonstrated by the distinct topological outcomes observed when using CF₃-H₂bdc versus F₄-H₂bdc under identical synthetic conditions [2].

Quantitative Differentiation of 4-(Trifluoromethyl)phthalic acid vs. Closest Analogs


MOF Topology Divergence: CF₃-H₂bdc vs. F₄-H₂bdc under Identical Hydrothermal Conditions

In a comparative study of metal-organic framework (MOF) synthesis, 4-(trifluoromethyl)phthalic acid (CF₃-H₂bdc) and tetrafluorophthalic acid (F₄-H₂bdc) were employed under identical hydrothermal conditions to construct seven M(II) MOFs. While both ligands contain electron-withdrawing fluorine substituents on the phthalic acid core, the single -CF₃ group versus the fully fluorinated aromatic ring produced distinct framework architectures across three metal series (Cd, Co, Cu) [1].

Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Viscosity and Molecular Weight Differential: 4-(Trifluoromethyl)phthalic acid vs. Unsubstituted Phthalic Acid

4-(Trifluoromethyl)phthalic acid exhibits higher molecular weight and viscosity compared to unsubstituted phthalic acid. The incorporation of the trifluoromethyl group increases the molecular weight from 166.13 g/mol (phthalic acid) to 234.13 g/mol, representing a ~41% increase in molecular mass [1]. This physical difference translates to enhanced stability in storage and transportation applications .

Material Handling Formulation Stability Storage Properties

Electron-Withdrawing Capacity: CF₃ Group Positional Effect on Phthalic Acid Framework

The trifluoromethyl (-CF₃) group positioned at the 4-position of the phthalic acid aromatic ring confers strong electron-withdrawing character to the molecule. The CF₃ group is recognized as one of the most potent electron-withdrawing substituents available for aromatic systems, with a Hammett σₚ constant of approximately 0.54, substantially higher than fluorine alone (σₚ = 0.06) [1]. This electronic modification enhances thermal stability and chemical resistance in derived polymers compared to non-fluorinated phthalic acid derivatives [2].

Electronic Properties Polymer Design Reactivity Modulation

Luminescence Behavior in CF₃-H₂bdc vs. F₄-H₂bdc MOFs

In the comparative MOF study, CF₃-H₂bdc-based frameworks exhibited distinct solvent-dependent luminescence behavior. Notably, the Cd(II)-CF₃-H₂bdc framework (complex 1) demonstrated a reversible fluorescent transformation between 500 nm and 425 nm upon dehydration-rehydration cycling, accompanied by framework contraction/expansion [1].

Fluorescent Materials Sensing MOF Photophysics

Melting Point and Thermal Stability: 4-(Trifluoromethyl)phthalic acid vs. Phthalic Acid

4-(Trifluoromethyl)phthalic acid exhibits a melting point of 151 °C, compared to phthalic acid which decomposes at approximately 210 °C without a well-defined melting point (phthalic acid melts with decomposition around 210-211 °C, with anhydride formation at elevated temperatures) . The CF₃-substituted compound provides a sharp, reproducible melting point suitable for purity assessment by differential scanning calorimetry .

Thermal Properties Monomer Purity Processing Conditions

Optimal Application Scenarios for 4-(Trifluoromethyl)phthalic acid Based on Quantitative Differentiation


Synthesis of Metal-Organic Frameworks (MOFs) Requiring Unique Topologies

Researchers constructing MOFs where framework topology critically influences gas adsorption, catalysis, or sensing performance should prioritize 4-(trifluoromethyl)phthalic acid over tetrafluorophthalic acid. Under identical hydrothermal conditions with dipyridyl co-ligands, CF₃-H₂bdc yields distinct 5-connected (sev-5-Cccm and 5/4/t47) and 4-connected (lyu-3) nets across Cd, Co, and Cu metal centers, whereas F₄-H₂bdc produces different architectural outcomes . This topological differentiation is quantifiable and reproducible, making CF₃-H₂bdc the monomer of choice when access to specific framework geometries is required.

Stimuli-Responsive Fluorescent Materials and Sensors

The reversible 75 nm fluorescence shift (500 nm ↔ 425 nm) observed in Cd(II)-CF₃-H₂bdc MOFs upon dehydration-rehydration cycling demonstrates unique photophysical behavior not reported for F₄-H₂bdc analogs in the same study . This property positions 4-(trifluoromethyl)phthalic acid-derived MOFs as candidate materials for solvent-sensing applications, humidity-responsive coatings, or optical switching devices where quantifiable emission wavelength modulation is required.

Fluorinated Polymer Synthesis Requiring Enhanced Electron-Withdrawing Character

For condensation polymers (polyesters, polyamides, polyimides) where thermal stability and chemical resistance are paramount, 4-(trifluoromethyl)phthalic acid provides an electron-withdrawing CF₃ group with a Hammett σₚ constant of ~0.54—approximately 9× greater than fluorine alone [1]. This quantified electronic property translates to enhanced thermal and chemical resistance in derived materials compared to non-fluorinated phthalic acid derivatives, supporting its selection as a monomer for high-performance polymer applications [2].

Protein Immobilization and Metal Ion Coordination Studies

4-(Trifluoromethyl)phthalic acid functions as a ligand for protein immobilization on membrane surfaces and demonstrates metal ion binding capacity for MOF synthesis . The higher molecular weight (234.13 g/mol vs. 166.13 g/mol for phthalic acid) and increased viscosity relative to unsubstituted phthalic acid may confer enhanced stability during storage and handling, making it a practical choice for laboratory-scale coordination chemistry and biomolecular immobilization protocols [1].

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